4-Methylpiperidine-1-carbothioamide
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Overview
Description
Scientific Research Applications
4-Methylpiperidine-1-carbothioamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Safety and Hazards
The safety information for 4-Methylpiperidine-1-carbothioamide indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
Future Directions
While specific future directions for 4-Methylpiperidine-1-carbothioamide are not available, piperidine derivatives are a significant area of research in drug discovery . They are present in more than twenty classes of pharmaceuticals and have various therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including this compound, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Similar compounds have been shown to target the pi3k/akt/mtor signaling pathway . This pathway plays a crucial role in regulating cell survival and growth, making it a significant target for anticancer therapies .
Mode of Action
This inhibition can lead to decreased tumor survival, induction of apoptosis (programmed cell death), and cell cycle arrest .
Biochemical Pathways
The PI3K/Akt/mTOR pathway is a key biochemical pathway affected by similar compounds . This pathway is involved in cell cycle regulation, growth, and survival. Its inhibition can lead to decreased tumor survival and growth, induction of apoptosis, and cell cycle arrest .
Pharmacokinetics
The compound’s molecular weight (15826) suggests that it may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to exhibit promising anticancer effects by inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest .
Preparation Methods
The synthesis of 4-Methylpiperidine-1-carbothioamide typically involves the reaction of 4-methylpiperidine with carbon disulfide and an amine . The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods are similar but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
4-Methylpiperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Comparison with Similar Compounds
4-Methylpiperidine-1-carbothioamide can be compared to other piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in drug synthesis and organic chemistry.
4-Methylpiperidine: Similar to this compound but lacks the carbothioamide group, making it less versatile in certain reactions.
N-Benzylpiperidine: Known for its antiviral properties and used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its carbothioamide group, which provides additional reactivity and functionality compared to other piperidine derivatives .
Properties
IUPAC Name |
4-methylpiperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZTZMGHVVUYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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